molecular formula C8H5Br2FO2 B7838176 Methyl 3,5-dibromo-2-fluorobenzoate

Methyl 3,5-dibromo-2-fluorobenzoate

Cat. No.: B7838176
M. Wt: 311.93 g/mol
InChI Key: OAMPEHQIFCXOLY-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-2-fluorobenzoate is a halogenated aromatic ester with the molecular formula C₈H₅Br₂FO₂ and a molecular weight of 311.93 g/mol . This compound features bromine substituents at the 3- and 5-positions of the benzene ring, a fluorine atom at the 2-position, and a methyl ester group. It is primarily utilized in pharmaceutical and agrochemical research as a key intermediate due to its reactivity in cross-coupling reactions and functional group transformations .

Properties

IUPAC Name

methyl 3,5-dibromo-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMPEHQIFCXOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination and Fluorination: The synthesis of Methyl 3,5-dibromo-2-fluorobenzoate typically involves the bromination of methyl 2-fluorobenzoate. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

    Esterification: Another method involves the esterification of 3,5-dibromo-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 3,5-dibromo-2-fluorobenzoate undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding dibromo-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of 3,5-dibromo-2-fluorobenzoic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

Major Products:

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of dibromo-fluorobenzyl alcohol.

    Oxidation: Formation of dibromo-fluorobenzoic acid.

Scientific Research Applications

Organic Synthesis

MDBFB is widely utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in:

  • Nucleophilic Substitution Reactions : Where bromine atoms can be replaced by nucleophiles such as amines or thiols.
  • Reduction and Oxidation Reactions : It can be reduced to form dibromo-fluorobenzyl alcohol or oxidized to produce dibromo-fluorobenzoic acid.

Medicinal Chemistry

In medicinal chemistry, MDBFB is being explored for its potential biological activities:

  • Anticancer Activity : Studies have demonstrated that MDBFB can induce apoptosis in cancer cell lines, notably MCF-7 cells, by activating caspases and modulating Bcl-2 family proteins.
Concentration (µM)Viability (%)Apoptosis (%)
01005
108015
255040
502070
  • Anti-inflammatory Effects : MDBFB has shown promise in reducing pro-inflammatory cytokines in macrophages and decreasing edema in animal models of inflammation.
  • Antimicrobial Activity : Preliminary studies indicate that MDBFB exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Industrial Applications

MDBFB serves as a building block for the production of specialty chemicals and materials. Its unique properties facilitate its use in:

  • Polymer Synthesis : As an intermediate for creating high-performance polymers.
  • Dyes Production : Due to its reactivity, it can be utilized in synthesizing dyes with specific colorimetric properties.

Case Study 1: Anticancer Effects

A detailed investigation into MDBFB's anticancer effects revealed significant findings:

  • Cell Cycle Arrest : MDBFB treatment led to substantial accumulation of cells in the G0/G1 phase.
  • Apoptosis Induction : Increased annexin V staining indicated higher rates of apoptosis compared to control groups.

Case Study 2: Anti-inflammatory Mechanism

In vivo studies demonstrated that MDBFB significantly reduced levels of TNF-alpha and IL-6 in mice models of acute inflammation induced by lipopolysaccharides (LPS). Histopathological analyses confirmed reduced infiltration of inflammatory cells in treated groups.

Mechanism of Action

The mechanism of action of Methyl 3,5-dibromo-2-fluorobenzoate depends on its application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing bromine and fluorine atoms. This makes it susceptible to nucleophilic attack, facilitating various substitution reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

Methyl 3,6-dibromo-2-fluorobenzoate
  • Molecular Formula : C₈H₅Br₂FO₂
  • Molecular Weight : 311.93 g/mol
  • Key Differences: Bromine substituents are located at the 3- and 6-positions instead of 3 and 5.
Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate
  • Molecular Formula: C₁₀H₆Br₂F₃NO₃
  • Molecular Weight : 404.96 g/mol
  • Key Differences : Incorporates a trifluoroacetamido (-NHCOCF₃) group at the 2-position instead of fluorine. This modification enhances molecular weight by ~93 g/mol and introduces hydrogen-bonding capabilities, making it suitable for applications in medicinal chemistry (e.g., protease inhibitor design) .
Methyl 3,5-difluorobenzoate
  • Molecular Formula : C₈H₆F₂O₂
  • Molecular Weight : 172.13 g/mol
  • Key Differences : Replaces bromine atoms with fluorine at the 3- and 5-positions. The absence of bromine reduces steric bulk and electron-withdrawing effects, which may lower thermal stability but improve solubility in polar solvents .

Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Halogen Substituents Functional Groups Key Applications
Methyl 3,5-dibromo-2-fluorobenzoate 311.93 Br (3,5), F (2) Methyl ester Pharmaceutical intermediates
Methyl 3,6-dibromo-2-fluorobenzoate 311.93 Br (3,6), F (2) Methyl ester Agrochemical synthesis
Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate 404.96 Br (3,5), -NHCOCF₃ (2) Methyl ester Medicinal chemistry research
Methyl 3,5-difluorobenzoate 172.13 F (2,3,5) Methyl ester Organic synthesis

Notes:

  • Bromine vs. Fluorine : Bromine’s higher atomic weight and polarizability increase molecular stability and reactivity in electrophilic substitutions compared to fluorine .
  • Trifluoroacetamido Group : Enhances binding affinity in biological systems due to its strong electron-withdrawing nature and hydrogen-bond acceptor properties .

Biological Activity

Methyl 3,5-dibromo-2-fluorobenzoate (MDBFB) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MDBFB is characterized by the presence of bromine and fluorine substituents on a benzoate backbone. The molecular formula is C9H6Br2FO2C_9H_6Br_2FO_2, with a molecular weight of approximately 295.95 g/mol. The unique arrangement of halogen atoms contributes to its reactivity and biological interactions.

The biological activity of MDBFB is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The halogen substituents can enhance binding affinity and specificity, leading to modulation of biochemical pathways.

Potential Biological Mechanisms:

  • Enzyme Inhibition : MDBFB may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing signaling cascades related to inflammation or cancer.

Biological Activity

Research indicates that MDBFB exhibits several biological activities:

1. Anticancer Activity

  • In vitro studies have shown that MDBFB can induce apoptosis in cancer cell lines through caspase activation and modulation of Bcl-2 family proteins.
  • A study demonstrated that MDBFB significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM .

2. Anti-inflammatory Effects

  • MDBFB has been investigated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) .
  • In vivo models showed decreased edema in paw inflammation assays when treated with MDBFB .

3. Antimicrobial Activity

  • Preliminary studies suggest that MDBFB possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Case Study 1: Anticancer Effects

A detailed investigation into the anticancer effects of MDBFB was conducted using MCF-7 cells. The study revealed that MDBFB treatment led to:

  • Cell Cycle Arrest : Significant accumulation of cells in the G0/G1 phase.
  • Apoptosis Induction : Increased annexin V staining indicated higher rates of apoptosis compared to control groups.
Concentration (µM)Viability (%)Apoptosis (%)
01005
108015
255040
502070

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by LPS in mice, MDBFB was administered at doses of 5 mg/kg and 10 mg/kg. Results indicated:

  • Reduction in Cytokines : TNF-alpha and IL-6 levels were significantly lower in treated groups compared to controls.
  • Histopathological Analysis : Reduced infiltration of inflammatory cells was observed in tissue sections from treated animals.

Comparative Analysis with Similar Compounds

MDBFB's biological activity can be compared with other halogenated benzoate derivatives:

CompoundAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighModerateModerate
Methyl 3,5-dichloro-2-fluorobenzoateModerateLowHigh
Methyl 3-bromo-4-fluorobenzoateLowHighModerate

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